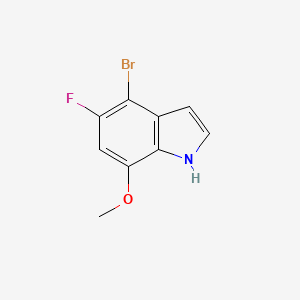

4-Bromo-5-fluoro-7-methoxy-1H-indole

Description

Significance of Poly-substituted Indole (B1671886) Scaffolds in Advanced Organic Synthesis and Chemical Biology

The indole scaffold is often described as a "privileged structure" in drug discovery due to its widespread presence in natural products, alkaloids, and approved pharmaceuticals. nih.govnih.govnih.gov This framework is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.govchemijournal.com

The biological function of an indole derivative is heavily influenced by the nature and position of its substituents. Poly-substituted indoles, those bearing multiple functional groups, are of particular importance as they allow for fine-tuning of the molecule's steric and electronic properties. This modulation is central to structure-activity relationship (SAR) studies, which aim to optimize the interaction of a compound with its biological target. mdpi.com The introduction of various functional groups can enhance potency, improve selectivity, and modify pharmacokinetic profiles. nih.gov Halogen atoms, such as bromine and fluorine, are particularly significant substituents, as their presence can considerably alter a molecule's chemical reactivity and biological activity. evitachem.comnih.gov Consequently, the development of synthetic methods to create diversely substituted indoles is a key focus in both organic and medicinal chemistry. mdpi.comrsc.org

Unique Substitution Patterns in Indole Derivatives: The Case of 4-Bromo-5-fluoro-7-methoxy-1H-indole

The substitution pattern of this compound is notable for several reasons, presenting both synthetic challenges and opportunities for further chemical modification.

Strategic Halogenation : The presence of two different halogens, bromine at the C4 position and fluorine at the C5 position, is a key feature. The introduction of substituents at the C4 position of the indole ring is often synthetically challenging. researchgate.net The bromine atom at C4 and the fluorine atom at C5 can enhance the molecule's potential biological effects and also serve as reactive handles for subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions. nih.govmdpi.comrsc.org

Electronic Influence : The molecule contains both an electron-donating group (the 7-methoxy) and electron-withdrawing halogens (4-bromo and 5-fluoro). evitachem.comuni-muenchen.de This combination creates a unique electronic environment on the indole ring, influencing its reactivity in chemical reactions like electrophilic substitution. evitachem.com

Synthetic Complexity : Achieving a dense and adjacent substitution pattern, such as the 4-bromo and 5-fluoro arrangement, on an electron-rich core like indole requires sophisticated, multi-step synthetic strategies. evitachem.com A common approach involves the sequential functionalization of a simpler indole precursor. evitachem.com

Research Rationale for Investigating the Synthesis and Reactivity of this compound

The primary motivation for investigating this compound stems from its role as a valuable intermediate or building block in the synthesis of more complex molecules. evitachem.com Its utility is rooted in the strategic placement of its functional groups, which allows for controlled, site-selective modifications.

Researchers are interested in this compound for the following reasons:

Precursor in Medicinal Chemistry : As a halogenated indole derivative, it serves as a starting point for the development of new pharmaceutical agents. evitachem.com The indole core is a proven pharmacophore, and this compound provides a scaffold that can be elaborated to target a variety of diseases. evitachem.comnih.gov

Versatile Synthetic Intermediate : The reactive bromo and fluoro substituents make the compound a versatile tool in organic synthesis. evitachem.com They can be replaced or used to direct further reactions, enabling the construction of intricate molecular architectures that would otherwise be difficult to access.

Exploration of Biological Activity : The compound itself is a subject of investigation for its own potential biological activities, including antimicrobial properties. evitachem.com The specific combination of bromo, fluoro, and methoxy (B1213986) groups may confer unique biological effects worth exploring. mdpi.com

Advancement of Synthetic Methodology : The synthesis of polysubstituted indoles like this one is a challenge that drives innovation in synthetic organic chemistry. evitachem.com Developing efficient routes to this and similar molecules expands the toolbox available to chemists for creating functionalized heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

4-bromo-5-fluoro-7-methoxy-1H-indole |

InChI |

InChI=1S/C9H7BrFNO/c1-13-7-4-6(11)8(10)5-2-3-12-9(5)7/h2-4,12H,1H3 |

InChI Key |

DTNWBNPWFHXWKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1NC=C2)Br)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 4 Bromo 5 Fluoro 7 Methoxy 1h Indole Derivatives

Mechanistic Investigations of Indole (B1671886) Formation Pathways Relevant to the Compound

The synthesis of the indole core can be achieved through numerous pathways, each with distinct mechanisms. These methods range from classic acid-catalyzed cyclizations and rearrangements to modern transition-metal-mediated and radical processes.

The indole ring system is highly activated towards electrophilic aromatic substitution (EAS), with reaction rates estimated to be orders of magnitude greater than that of benzene (B151609). nih.govpearson.com This heightened reactivity stems from the electron-rich nature of the heterocycle, where the nitrogen's lone pair participates in the π-system. chim.it

The mechanism of EAS on an indole proceeds via a two-step process involving the formation of a cationic resonance-stabilized intermediate, often called a Wheland intermediate or sigma complex. masterorganicchemistry.com

Attack by the Nucleophilic Indole: The π-system of the indole attacks an electrophile (E⁺). This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrrole (B145914) ring. masterorganicchemistry.com

Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Substitution on the indole ring shows strong regioselectivity, overwhelmingly favoring attack at the C3 position. pearson.comic.ac.uk This preference is explained by the superior stability of the resulting cationic intermediate. When an electrophile attacks at C3, the positive charge can be delocalized over the C2 atom and, crucially, onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. ic.ac.uk Attack at the C2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen forces the benzenoid ring into a non-aromatic quinoidal structure, which is energetically less favorable. ic.ac.uk If the C3 position is already substituted, electrophilic attack will then occur at the C2 position. researchgate.net

In recent years, photoredox catalysis has emerged as a powerful and mild strategy for the functionalization of C–H bonds in heteroarenes, including indoles. nih.govresearchgate.netacs.org These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical species under gentle conditions. researchgate.net

The general mechanism often involves the following:

Generation of a radical species from a suitable precursor (e.g., from alkyl halides or carboxylic acids). nih.govacs.org

Addition of the radical to the indole ring, often in a Minisci-type reaction. nih.govacs.org

Oxidation of the resulting radical adduct and subsequent deprotonation to yield the functionalized indole.

This approach has been successfully applied to achieve C–C, C–N, C–O, and C–S bond formations. nih.gov For instance, dual photoredox and transition-metal catalysis (e.g., using iridium or gold photocatalysts with palladium or nickel) has enabled the C-2 acylation and alkylation of indoles. acs.orgacs.orgnih.gov The use of photoredox catalysis offers a valuable alternative to traditional methods that may require harsh reagents or high temperatures, and it can access radical intermediates that were previously difficult to generate. nih.govnih.gov

Several classic and modern synthetic methods rely on cyclization and rearrangement reactions to construct the indole framework. researchgate.netnih.gov The specific substitution pattern on the final indole is determined by the precursors used in these reactions.

One of the most renowned methods is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone derived from an aldehyde or ketone. researchgate.netbhu.ac.inwikipedia.org The mechanism is believed to proceed through a key acs.orgacs.org-sigmatropic rearrangement of the enehydrazine tautomer. wikipedia.orgchemtube3d.comyoutube.com This pericyclic reaction forms a new C-C bond and cleaves the weak N-N bond, leading to a di-imine intermediate that subsequently aromatizes to the indole core with the elimination of ammonia. youtube.comyoutube.com

Other significant cyclization strategies include:

Bartoli Indole Synthesis: The reaction of a nitroarene with a vinyl Grignard reagent, particularly useful for synthesizing 7-substituted indoles. nih.gov

Madelung Synthesis: The intramolecular base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. bhu.ac.in

Reissert Synthesis: The base-catalyzed condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid. bhu.ac.in

Transition-Metal-Catalyzed Cyclizations: Modern methods frequently employ palladium or copper catalysts to facilitate the intramolecular cyclization of appropriately substituted anilines, such as o-alkynylanilines, to form the indole ring under milder conditions than many classic syntheses. nih.govmdpi.com

The following table summarizes some key indole formation strategies.

| Synthesis Method | Key Reactants | Key Mechanistic Step |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | acs.orgacs.org-Sigmatropic Rearrangement |

| Bartoli Synthesis | Nitroarene, Vinyl Grignard Reagent | Nucleophilic addition followed by cyclization |

| Madelung Synthesis | N-acyl-o-toluidine | Intramolecular base-catalyzed cyclization |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvic acid derivative |

| Palladium-Catalyzed Synthesis | o-Alkynylaniline | Reductive elimination or migratory insertion |

Intramolecular and Intermolecular Reactivity Studies of the Compound

The reactivity of 4-bromo-5-fluoro-7-methoxy-1H-indole is a composite of the inherent reactivity of the indole nucleus and the electronic effects of its three substituents on the benzene ring. These groups dictate the electron density distribution and create specific sites for further chemical modification.

Halogen atoms on an aromatic ring exert a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but they are also capable of donating lone-pair electron density through resonance (+R effect). libretexts.orgmsu.edu

Inductive Effect (-I): The strong electronegativity of fluorine and bromine withdraws electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene. msu.edulibretexts.org

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic π-system. libretexts.org Although this effect is weaker than the inductive withdrawal, it preferentially increases electron density at the ortho and para positions relative to the meta position. libretexts.orglibretexts.org

This combination of effects makes halogens deactivating, ortho-, para-directors in electrophilic aromatic substitution. libretexts.org In the context of the target molecule, the C4-bromo and C5-fluoro groups would influence any further electrophilic attack on the benzenoid ring.

Furthermore, the carbon-halogen bonds serve as important handles for subsequent transformations, particularly through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is a versatile site for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. mdpi.comnih.gov The C-F bond is significantly stronger and generally less reactive in these cross-coupling reactions, but its presence profoundly impacts the molecule's electronic properties and can influence the regioselectivity of other reactions. researchgate.net

The methoxy (B1213986) group (-OCH₃) at the C7 position has a powerful influence on the reactivity of the benzene portion of the indole ring. chim.it Like halogens, it has competing inductive and resonance effects.

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively. stackexchange.comvaia.com

Resonance Effect (+R): The oxygen's lone pairs can be delocalized into the aromatic ring. For the methoxy group, this resonance donation is very strong and significantly outweighs its inductive effect. stackexchange.comyoutube.com

This dominant +R effect makes the methoxy group a strong activating, ortho-, para-director . chim.ityoutube.com It substantially increases the electron density of the aromatic ring, making it much more nucleophilic and reactive towards electrophiles. chim.it In this compound, the C7-methoxy group strongly activates the ortho position (C6) and the para position (C4). The C4 position is already occupied by bromine, so the primary site of activation from the methoxy group is C6. This directing effect would work in conjunction with the directing effects of the C4-bromo and C5-fluoro substituents to determine the outcome of further electrophilic substitutions on the benzene ring. In some cases, a strongly activating methoxy group can lead to undesired reactions or a loss of selectivity if conditions are not carefully controlled. acs.org

The combined directing effects are summarized in the table below.

| Substituent at Position | Electronic Effect | Activating/Deactivating | Directing Influence (EAS) |

| C4-Bromo | -I > +R | Deactivating | Ortho, Para |

| C5-Fluoro | -I > +R | Deactivating | Ortho, Para |

| C7-Methoxy | +R > -I | Strongly Activating | Ortho, Para |

Site Selectivity and Regiochemistry in Further Transformations

The reactivity of the indole core in "this compound" is intricately governed by the electronic and steric effects of its substituents. The interplay between the electron-donating methoxy group (-OCH₃) at C7, the electron-withdrawing but ortho-, para-directing halogen atoms (bromo at C4 and fluoro at C5), and the inherent nucleophilicity of the indole ring dictates the site selectivity in subsequent chemical transformations.

The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic attack. nih.govresearchgate.net However, the substitution pattern of this compound modifies this general reactivity profile. The powerful electron-donating methoxy group at the C7 position strongly activates the benzene portion of the indole ring. This activation, combined with the moderate directing effect of the fluorine atom at C5, makes the C4 position a primary site for electrophilic substitution, as demonstrated in the regioselective bromination of 5-fluoro-7-methoxy-1H-indole to yield the target compound. evitachem.com

In further transformations of this compound, the following regiochemical outcomes can be anticipated:

Electrophilic Substitution: While the C3 position remains a potential site for electrophilic attack due to the pyrrole ring's electronics, the C6 position becomes a competitive site. The C7-methoxy group strongly activates the adjacent C6 position for electrophilic aromatic substitution. The C4-bromo and C5-fluoro substituents deactivate the ring towards electrophiles, but their directing effects must also be considered. Therefore, reactions like nitration, further halogenation, or Friedel-Crafts acylation would likely yield a mixture of products, with substitution occurring at C3 and C6. The precise ratio would depend on the reaction conditions and the nature of the electrophile. For many indole derivatives, if the C3 position is already substituted, electrophilic attack often occurs at the C2 position. researchgate.net

N-Functionalization: The nitrogen atom of the indole ring (N1) is a nucleophilic center and can readily react with various electrophiles, especially under basic conditions which enhance its nucleophilicity. researchgate.net Alkylation, acylation, or sulfonylation at the N1 position are common transformations.

Metal-Halogen Exchange and Cross-Coupling: The bromine atom at the C4 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is significantly more reactive in these reactions than the C-F bond, allowing for selective functionalization at the C4 position. This provides a reliable strategy for introducing aryl, alkyl, alkynyl, or amino groups, significantly diversifying the molecular structure.

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at C5, positioned ortho and para to activating and deactivating groups, could potentially undergo nucleophilic aromatic substitution. However, direct SₙAr reactions on the benzene ring of indoles are generally challenging unless strongly activated by electron-withdrawing groups. The methoxy group at C7 is activating, which disfavors SₙAr at C5.

The table below summarizes the predicted site selectivity for key transformations of this compound.

| Reaction Type | Primary Reactive Site(s) | Influencing Factors | Potential Products |

| Electrophilic Substitution | C3, C6 | Inherent nucleophilicity of C3; strong activation by C7-OCH₃ at C6. | 3-substituted, 6-substituted, or di-substituted derivatives. |

| N-Functionalization | N1 | Acidity of the N-H proton; nucleophilicity of the resulting anion. | N-alkyl, N-acyl, or N-sulfonyl indoles. |

| Cross-Coupling Reactions | C4 | High reactivity of the C-Br bond in catalysis. | C4-aryl, C4-alkynyl, C4-alkyl, etc. |

| C-H Activation/Functionalization | C2 | Potential for directed metalation or transition-metal-catalyzed C-H functionalization. | C2-functionalized indoles. |

Cascade and One-Pot Reactions Involving Halogenated and Methoxy Indoles

Cascade reactions, also known as domino or tandem reactions, and one-pot syntheses are highly efficient strategies in organic chemistry that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. researchgate.net Halogenated and methoxy-substituted indoles are valuable substrates in such processes, offering multiple reactive sites that can be sequentially addressed under a single set of reaction conditions or through the sequential addition of reagents.

One-pot syntheses of substituted indoles often rely on classical methods like the Fischer indole synthesis, which can be adapted for aliphatic nitro compounds to proceed under mild conditions in a two-stage, one-pot procedure. nih.gov For instance, a one-pot protocol can convert functionalized nitroalkanes into polysubstituted indoles via in-situ formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization. nih.gov

More complex cascade reactions can be designed using substituted indoles as building blocks. For example, ortho-tosylaminophenyl-substituted p-quinone methides have been used in a one-pot synthesis to generate structurally diverse 2,3-disubstituted indoles. This process involves an initial alkylation of the tosylamino group, followed by an intramolecular 1,6-conjugate addition/cyclization and subsequent in-situ oxidation to furnish the final indole product. nih.gov

A notable example involving halogenated indoles is the DABCO-catalyzed Michael/alkylation cascade reaction. This process can be used to construct complex spirocyclopropyl oxindoles from starting materials like 3-bromooxindole. acs.org Although this example involves an oxindole, the principle of using a halogenated indole core in a cascade sequence is clearly demonstrated.

Another relevant strategy is the one-pot, four-step synthesis of novel 1-alkoxyindoles. researchgate.netmdpi.com This sequence involves the reduction of a nitro group, intramolecular condensation, nucleophilic addition to form a 1-hydroxyindole (B3061041) intermediate, which is then alkylated in situ without being isolated. researchgate.net The presence of methoxy groups on the starting phenyl ring is common in these syntheses, highlighting their compatibility with multi-step one-pot procedures.

The table below outlines representative one-pot and cascade reactions involving indole derivatives, illustrating the principles applicable to "this compound".

| Reaction Name/Type | Substrate Type | Key Steps | Product Class | Ref. |

| Fischer Indole Synthesis from Nitroalkanes | Aliphatic nitro compounds, Phenylhydrazines | 1. Nitronate formation2. Conversion to hydrazone3. Acid-catalyzed cyclization | Polysubstituted indoles | nih.gov |

| Alkylation/Cyclization/Oxidation Cascade | ortho-Tosylaminophenyl-substituted p-quinone methides | 1. N-alkylation2. Intramolecular 1,6-conjugate addition3. In-situ oxidation | 2,3-disubstituted indoles | nih.gov |

| Multicomponent Ugi-azide Reaction | Indole, isocyanides, aldehydes, TMSN₃ | 1. Ugi-azide reaction2. N-acylation3. Sₙ2 substitution | Functionalized xanthates | nih.gov |

| Nitro-reduction/Condensation/Alkylation | Conjugated nitro ketoesters | 1. Nitro reduction (e.g., with SnCl₂)2. Intramolecular condensation3. Alkylation of intermediate 1-hydroxyindole | 1-Alkoxyindoles | researchgate.netmdpi.com |

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 7 Methoxy 1h Indole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the three-dimensional structure and electronic landscape of complex organic molecules. These computational methods allow researchers to predict molecular properties and reactivity before undertaking laboratory synthesis.

Density Functional Theory (DFT) has become a primary method for studying substituted indole (B1671886) derivatives due to its balance of computational cost and accuracy. niscpr.res.in DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are used to optimize the ground-state geometry of indole derivatives. chemrxiv.orgniscpr.res.in For 4-Bromo-5-fluoro-7-methoxy-1H-indole, a DFT study would predict key structural parameters, including the bond lengths and angles of the bicyclic system and the orientation of the methoxy (B1213986) group.

Studies on similar substituted indoles show that substituents directly affect the electronic and geometric properties of the ring, particularly when they are in the same plane and can participate in resonance. chemrxiv.orgnih.gov The presence of bromo, fluoro, and methoxy groups on the benzene (B151609) portion of the indole nucleus would lead to predictable distortions in the ring and changes in local electron densities compared to the unsubstituted indole. DFT methods are reliable for calculating thermodynamic properties like heats of formation, which are essential for assessing the molecule's stability. niscpr.res.in

Table 1: Representative DFT Functionals and Basis Sets Used in Indole Studies

| Method | Basis Set | Typical Application |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Geometry Optimization, Heats of Formation niscpr.res.inniscpr.res.in |

| DFT (B3LYP, LC-BLYP) | 6-311+G(d,p) | Excited State Calculations, Vertical Excitation Energies chemrxiv.org |

| TD-DFT | Various | Simulating UV-visible Absorption Spectra nih.govresearchgate.net |

This table is illustrative and based on common computational practices for similar molecules.

While DFT is excellent for ground-state properties, ab initio methods, such as Equation of Motion Coupled Cluster (EOM-CC) and Time-Dependent Density Functional Theory (TD-DFT), are often employed for a more accurate description of electronically excited states. chemrxiv.orgnih.gov The indole chromophore is known for its two low-lying π→π* excited states, designated La and Lb, which govern its absorption and fluorescence properties. chemrxiv.orgresearchgate.net The relative energies and transition probabilities of these states are highly sensitive to substitution. nih.govnih.gov

Ab initio calculations can model how the bromo, fluoro, and methoxy substituents on this compound would influence the La and Lb states. Research indicates that electron-withdrawing groups can differentially stabilize these states, sometimes leading to a brighter first excited state, which may enhance fluorescence quantum yield. nih.govresearchgate.net These high-level calculations are crucial for understanding the photophysical behavior of the molecule, which is vital for applications in fluorescent probes and materials science. nih.gov

Analysis of Substituent Effects on Electronic Properties

The electronic character of the indole nucleus is modulated by the interplay of inductive and resonance effects from its substituents. The specific arrangement of a bromo, fluoro, and methoxy group creates a complex electronic environment in this compound.

The substituents on this compound have distinct and competing electronic effects.

Bromo (C4) and Fluoro (C5) Groups: As halogens, both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density of the aromatic ring. While they possess lone pairs that can participate in a weak, electron-donating resonance effect (+M), the inductive effect is generally dominant for halogens.

Methoxy (C7) Group: The methoxy group is a classic electron-donating group. Its oxygen atom has lone pairs that can be delocalized into the aromatic ring through a strong resonance effect (+M). It also has a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.

The net effect on the indole nucleus is a combination of these influences. The strong electron-donating methoxy group at the 7-position increases the electron density of the ring, particularly at the ortho and para positions relative to it. researchgate.net Conversely, the halogens at the 4 and 5-positions withdraw electron density. This push-pull electronic configuration is expected to significantly narrow the energy gap between the frontier molecular orbitals. rsc.org

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect on Ring |

|---|---|---|---|---|

| -Br | 4 | Strong Withdrawing | Weak Donating | Primarily Electron Withdrawing |

| -F | 5 | Strong Withdrawing | Weak Donating | Primarily Electron Withdrawing |

| -OCH₃ | 7 | Weak Withdrawing | Strong Donating | Primarily Electron Donating researchgate.net |

This table provides a qualitative summary of expected electronic influences.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energies and distributions of these orbitals are critically influenced by substituents.

For this compound, the following effects on the frontier orbitals are anticipated:

HOMO: The strong electron-donating methoxy group at C7 is expected to significantly raise the energy of the HOMO. This makes the molecule more susceptible to oxidation and electrophilic attack. The HOMO density would likely be concentrated on the indole ring, enhanced by the methoxy group.

LUMO: The electron-withdrawing bromo and fluoro groups are expected to lower the energy of the LUMO. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to nucleophilic attack.

HOMO-LUMO Gap: The combined effect of raising the HOMO and lowering the LUMO is a reduction in the HOMO-LUMO energy gap. rsc.org A smaller energy gap typically corresponds to a bathochromic (red) shift in the molecule's absorption spectrum, meaning it will absorb light at longer wavelengths. chemrxiv.org

FMO analysis is a powerful predictive tool, suggesting that this compound would be more reactive and have different spectral properties than unsubstituted indole. youtube.comlibretexts.org

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. deeporigin.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species and for identifying sites of electrophilic and nucleophilic reactivity. nih.gov

In an MEP map of this compound, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas that are prone to electrophilic attack. These would be expected around the electronegative nitrogen atom of the pyrrole (B145914) ring, the oxygen of the methoxy group, and to some extent, the fluorine and bromine atoms. researchgate.netdeeporigin.com

Positive Potential (Blue): Regions of positive potential are electron-poor and susceptible to nucleophilic attack. The hydrogen atom on the indole nitrogen (N-H) is typically a prominent site of positive potential. The areas around the carbon atoms bonded to the electronegative halogens may also exhibit positive potential. nih.gov

The MEP map would thus provide a detailed picture of the molecule's charge distribution, highlighting the nucleophilic character of the methoxy- and nitrogen-containing regions and the electrophilic character of the N-H proton, guiding predictions of its intermolecular interactions. deeporigin.comnih.gov

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic and vibrational structure of the molecule. The primary methods for these predictions involve Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, this analysis would typically be performed using DFT calculations, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, a frequency calculation is performed. The output of this calculation provides the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. These computed frequencies can then be correlated with the peaks observed in experimental FT-IR and Raman spectra.

Each calculated vibrational mode is associated with specific atomic motions, such as stretching, bending, and torsional movements of the chemical bonds. For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the high-frequency region of the IR spectrum.

C-H stretching: Aromatic and methoxy C-H stretches would appear at distinct frequencies.

C=C stretching: Vibrations of the indole ring's carbon-carbon double bonds.

C-N stretching: Vibrations involving the nitrogen atom in the pyrrole ring.

C-O stretching: Associated with the methoxy group.

C-F and C-Br stretching: These would be found at lower frequencies and are characteristic of the halogen substituents.

It is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the theoretical methods tend to overestimate vibrational frequencies due to the harmonic approximation and basis set limitations.

A hypothetical data table of predicted and experimental vibrational frequencies for this compound would resemble the following:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | Data not available | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available | Data not available |

| Methoxy C-H Stretch | Data not available | Data not available | Data not available |

| C=C Ring Stretch | Data not available | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available | Data not available |

No specific data is available for this compound.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The predicted absorption maxima (λ_max) correspond to the electronic transitions with the highest oscillator strengths. For indole derivatives, these transitions are typically π → π* in nature, involving the promotion of an electron from a bonding or non-bonding π orbital to an anti-bonding π* orbital. The substituents on the indole ring (bromo, fluoro, and methoxy groups) are expected to influence the energies of these transitions and thus the position of the absorption bands. Generally, electron-donating groups like methoxy and halogens can cause a bathochromic (red) shift in the absorption spectrum. tci-thaijo.org

Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of the fluorescence emission spectrum. The energy difference between the ground and excited states at their respective optimized geometries provides information about the Stokes shift.

A hypothetical data table for the electronic spectral properties of this compound would include:

| Parameter | Predicted Value | Experimental Value |

| Absorption λ_max (nm) | Data not available | Data not available |

| Molar Extinction Coefficient (ε) | Data not available | Data not available |

| Emission λ_max (nm) | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ_F) | Data not available | Data not available |

| Stokes Shift (nm) | Data not available | Data not available |

No specific data is available for this compound.

Advanced Computational Modeling Techniques

Beyond spectroscopic predictions, advanced computational methods can provide deeper insights into the dynamic behavior and potential activities of this compound.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and stability of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and calculating the forces acting on each atom. By integrating Newton's equations of motion, the trajectory of the atoms can be tracked over a period of time, typically nanoseconds to microseconds.

This simulation would reveal the preferred conformations of the molecule, particularly the orientation of the methoxy group relative to the indole ring. It would also provide information on the flexibility of the molecule and the stability of its different conformers. Analysis of the MD trajectory can yield valuable data on intramolecular hydrogen bonding and the molecule's interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural and electronic properties of a series of compounds and their biological activity. While a QSAR study requires data on a set of related molecules, we can discuss the relevant descriptors that would be calculated for this compound as part of such a study.

These descriptors can be calculated using DFT and other computational methods and fall into several categories:

Structural Descriptors: Molecular weight, molecular volume, surface area, and specific steric parameters.

Electronic Descriptors:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Partial atomic charges: Indicate the distribution of electron density within the molecule and potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around the molecule, which helps in identifying regions prone to electrophilic and nucleophilic attack.

A hypothetical table of calculated descriptors for a QSAR study of this compound might look like this:

| Descriptor | Calculated Value |

| Molecular Weight ( g/mol ) | 244.06 |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Molecular Surface Area (Ų) | Data not available |

While the molecular weight is known, other specific computational descriptor values are not available in the literature.

By correlating these descriptors with the biological activities of a series of indole derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are fundamental to determining the molecular structure of a compound like 4-Bromo-5-fluoro-7-methoxy-1H-indole. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.

¹H NMR: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see signals for the indole (B1671886) N-H proton, the aromatic protons, and the methoxy (B1213986) group protons. The coupling patterns between the fluorine and adjacent protons would be particularly informative.

¹³C NMR: This analysis would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the eight carbons of the indole core and the one carbon of the methoxy group. The carbon attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR: This is crucial for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C-5 position. Its chemical shift would confirm the electronic environment, and coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF) would further validate the structure.

Table 1: Hypothetical NMR Data for this compound No specific experimental NMR data for this compound was found in the search results. The following table is illustrative.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ¹⁹F NMR (in CDCl₃) | |||

|---|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~8.20 | br s | N-H | ~145 (d, ¹JCF ≈ 240 Hz) | C-5 | ~ -125 |

| ~7.30 | t | H-2 | ~140 | C-7a | |

| ~6.90 | d | H-6 | ~130 | C-7 | |

| ~6.50 | t | H-3 | ~125 | C-3a | |

| ~3.90 | s | -OCH₃ | ~115 | C-2 | |

| ~110 (d, ²JCF ≈ 20 Hz) | C-6 | ||||

| ~105 | C-3 | ||||

| ~100 | C-4 | ||||

| ~56 | -OCH₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments. HRMS measures this with very high accuracy, allowing for the determination of the elemental formula.

MS: The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be observed, confirming the presence of one bromine atom.

HRMS: This would provide the exact mass of the molecular ion. For C₉H₇BrFNO, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| HRMS-ESI | [M+H]⁺ for C₉H₈⁷⁹BrFNO⁺ | 243.9822 | Data not available |

| HRMS-ESI | [M+H]⁺ for C₉H₈⁸¹BrFNO⁺ | 245.9801 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key absorptions for this compound would include the N-H stretch of the indole ring, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic system, and C-O stretch of the methoxy group.

Table 3: Expected Infrared (IR) Absorption Bands for this compound No specific experimental IR data for this compound was found in the search results. The following table is illustrative.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950, ~2850 | C-H Stretch | Methoxy -OCH₃ |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1100 | C-F Stretch | Aryl Fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system gives rise to characteristic absorptions in the UV region. The substitution pattern with bromo, fluoro, and methoxy groups would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent indole.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While spectroscopic methods determine the connectivity of a molecule, X-ray diffraction can reveal its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

For a definitive structural proof, growing a single crystal of this compound suitable for X-ray diffraction would be the ultimate goal. This technique would unambiguously confirm the substitution pattern on the indole ring and provide precise measurements of bond lengths and angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as hydrogen bonding involving the indole N-H. As the molecule is achiral, absolute stereochemistry is not a factor.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. It provides a unique fingerprint of a specific crystalline phase, which is dependent on the arrangement of atoms in the crystal lattice. For this compound, which is expected to be a solid at room temperature, PXRD would be crucial for identifying its crystalline form, assessing its polymorphism, and ensuring batch-to-batch consistency.

In a typical PXRD analysis, the sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks at specific angles. The position and relative intensities of these peaks are characteristic of the compound's crystal structure.

While specific PXRD data for this compound is not present in the reviewed literature, studies on related indole derivatives demonstrate the utility of this technique. For instance, the crystal structures of various substituted indoles have been determined using single-crystal X-ray diffraction, which provides the foundational data for theoretical PXRD pattern calculation. epfl.chmdpi.commdpi.comresearchgate.netnih.gov The analysis of polyindole, for example, shows broad peaks in its XRD pattern, confirming its amorphous or partially crystalline nature. researchgate.netias.ac.in For a crystalline sample of this compound, sharp, well-defined peaks would be expected.

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 80 |

| 22.1 | 4.02 | 65 |

| 25.7 | 3.46 | 90 |

| 28.9 | 3.09 | 50 |

| 31.5 | 2.84 | 30 |

Note: This table is a hypothetical representation of potential PXRD data and is for illustrative purposes only, as experimental data for the specific compound is not available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of a chemical compound and for its isolation from reaction mixtures and impurities. The choice of method depends on the volatility, polarity, and solubility of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.govmdpi.comsigmaaldrich.comacs.orgcetjournal.it

For halogenated aromatic compounds, including indole derivatives, RP-HPLC with a C18 column is a common approach. chromforum.org The presence of the bromine and fluorine atoms in this compound would influence its retention behavior. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the indole nitrogen. chromforum.org Detection is typically achieved using a UV detector, as the indole ring system is chromophoric.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Note: This table presents a typical starting method for a substituted indole and would require optimization for the specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, its suitability would depend on its thermal stability and volatility. Derivatization may be necessary to increase its volatility and thermal stability for GC analysis. mdpi.comnih.govnih.gov

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time and mass spectral data for definitive identification. notulaebotanicae.ronotulaebotanicae.roresearchgate.netnih.gov

For halogenated compounds, specific detectors like the electron capture detector (ECD) can be highly sensitive. nih.gov The analysis of indole alkaloids and other derivatives has been successfully performed using GC-MS, often after a derivatization step to convert the polar N-H group into a less polar silyl (B83357) derivative. mdpi.comnih.gov

Table 3: Representative GC-MS Conditions for the Analysis of a Derivatized Indole

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

Note: This table outlines general GC-MS parameters that would be adapted for the specific analyte.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. It operates on the same principles of separation as column chromatography.

For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. silicycle.comnih.gov The ratio of these solvents is adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest.

Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV-active. epfl.chplantextractwholesale.com Additionally, various chemical stains can be used to visualize spots. For indoles, a solution of p-anisaldehyde or a vanillin (B372448) solution followed by heating can produce colored spots. silicycle.com Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) is also a classic stain for detecting indoles, typically yielding a blue or purple color. silicycle.com

Table 4: Common TLC Solvent Systems and Visualization Reagents for Indole Derivatives

| Solvent System (v/v) | Visualization Method |

| Hexane / Ethyl Acetate (7:3) | UV light (254 nm) |

| Dichloromethane / Methanol (95:5) | p-Anisaldehyde stain with heating |

| Toluene / Acetone (8:2) | Vanillin stain with heating |

| Chloroform / Methanol (9:1) | Ehrlich's reagent |

Note: The optimal solvent system and visualization method would need to be determined experimentally.

Advanced Chemical Transformations and Derivatization of 4 Bromo 5 Fluoro 7 Methoxy 1h Indole

Functional Group Interconversions on the Indole (B1671886) Core

The existing functional groups on the 4-bromo-5-fluoro-7-methoxy-1H-indole core can be chemically altered to introduce new functionalities. A key transformation is the demethylation of the 7-methoxy group to the corresponding 7-hydroxyindole. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. The resulting hydroxyl group can then serve as a handle for further reactions, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Another important interconversion involves the N-H of the indole ring. This position can be readily deprotonated with a mild base, such as sodium hydride (NaH), to form the corresponding indolide anion. This anion can then be reacted with various electrophiles to install a wide range of substituents on the nitrogen atom.

Regioselective Functionalization at Unsubstituted Positions (e.g., N-1, C-2, C-3)

While the benzene (B151609) ring of the indole is heavily substituted, the pyrrole (B145914) ring offers several sites for regioselective functionalization. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C-3 position.

N-1 Functionalization: The indole nitrogen (N-1) can be readily functionalized by deprotonation with a suitable base, followed by reaction with an electrophile. Common N-substituents introduced include alkyl groups (via reaction with alkyl halides), acyl groups (via reaction with acid chlorides or anhydrides), and protecting groups like sulfonyl derivatives (e.g., tosyl or mesyl).

C-3 Functionalization: The C-3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic attack. Classic indole reactions such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group at C-3. The Mannich reaction (using formaldehyde (B43269) and a secondary amine) can be employed to install an aminomethyl group at this position.

C-2 Functionalization: Direct functionalization at the C-2 position is more challenging due to its lower reactivity compared to C-3. However, it can be achieved through directed metalation. After protecting the N-1 position, treatment with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) can lead to deprotonation at C-2, creating an organolithium species that can be quenched with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The bromine atom at the C-4 position is a key handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Bromine-Substituted C-4 Position

The C-Br bond at the C-4 position is well-suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the 4-bromoindole (B15604) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position. A typical catalyst system for this transformation is Pd(PPh₃)₄ with a base like potassium carbonate in a solvent mixture such as toluene/water. evitachem.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a straightforward route to 4-alkynylindoles, which are versatile intermediates for further transformations.

Heck Reaction: The Heck reaction facilitates the coupling of the 4-bromoindole with an alkene to form a new carbon-carbon bond at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄ / K₂CO₃ | C-C (sp²-sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (sp²-sp²) |

Potential for C-F Bond Activation (Less Common) and Subsequent Coupling Reactions

While the activation of C-F bonds is generally more challenging than that of C-Br bonds due to the high bond strength of the C-F bond, recent advances in catalysis have shown that C-F bond activation is becoming increasingly feasible. mdpi.com The presence of a strong electron-withdrawing group on the aromatic ring can facilitate the oxidative addition of a C-F bond to a low-valent metal center, such as nickel or palladium. mdpi.com In the context of this compound, the electronic properties of the indole ring system and the other substituents would influence the feasibility of selective C-F bond activation. While less common, this remains an area of active research and could provide an alternative route for functionalization at the C-5 position.

Ring Expansion or Contraction Reactions Involving the Indole Core

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The functional handles on this compound make it an excellent scaffold for the synthesis of hybrid molecules, where it is combined with other pharmacophoric fragments to create new chemical entities with potentially enhanced biological activities. For example, the C-4 position, after a Suzuki or Sonogashira coupling, can be linked to other heterocyclic systems known for their medicinal properties. The N-1 position can be used to tether the indole scaffold to peptides, steroids, or other natural products. The development of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and identify novel drug candidates. A patent has reported the synthesis of a derivative of this compound, highlighting its utility as a building block in the creation of more complex molecules. ambeed.com

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies for Poly-substituted Indoles

The synthesis of polysubstituted indoles, such as 4-bromo-5-fluoro-7-methoxy-1H-indole, presents considerable challenges due to the need for precise regiochemical control. evitachem.com Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. A common approach for such compounds involves the sequential functionalization of a simpler indole (B1671886) core. evitachem.com For instance, starting with 5-methoxyindole, the introduction of bromine and fluorine at specific positions is a plausible, though challenging, route. evitachem.com

Current strategies often rely on multi-step sequences which can be resource-intensive. Emerging research aims to overcome these limitations through the development of one-pot reactions and catalyst-free methods. A recent novel, chromatography- and catalyst-free methodology has been developed for synthesizing polysubstituted pyrroles, a related heterocyclic system, which could inspire similar green approaches for indoles. acs.org This strategy utilizes a multicomponent reaction in a green solvent, offering advantages like simple procedures and mild conditions. acs.org

Furthermore, the development of sustainable protocols for creating functionalized indoles is a major goal. This includes the use of nanocatalysts, which can be easily recovered and reused, and employing water as a reaction solvent to minimize the environmental impact of organic synthesis. beilstein-journals.org

| Sustainable/Green Chemistry | Utilization of eco-friendly solvents (e.g., water), reusable catalysts, and energy-efficient conditions. beilstein-journals.org | Reduced environmental impact, lower cost. beilstein-journals.org | Catalyst stability and reactivity in green solvents can be a limitation. |

Advancements in Integrated Computational and Experimental Approaches for Complex Indole Systems

The intricate electronic nature of this compound, arising from its mixed-substituent pattern, makes it an ideal candidate for integrated computational and experimental studies. Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting molecular properties, reaction mechanisms, and spectroscopic data of complex organic molecules.

Future research will increasingly rely on these computational tools to:

Predict Reactivity: Calculate electron density distributions and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how the interplay of the bromo, fluoro, and methoxy (B1213986) groups influences reactivity and regioselectivity.

Interpret Spectroscopic Data: Correlate calculated NMR chemical shifts and vibrational frequencies with experimental data to confirm the structure of newly synthesized derivatives.

For example, computational studies on related indole oligomers have been used to understand their photophysical properties, revealing that the characteristic light absorption of materials like eumelanin (B1172464) does not arise from long chains of fully reduced dihydroxyindole sub-units. nih.gov Similar integrated approaches for this compound could accelerate the discovery of new materials with tailored electronic and optical properties.

Exploration of Unique Reactivity Profiles Arising from Combined Halogen and Methoxy Substitution

The specific arrangement of substituents on this compound creates a unique reactivity profile that warrants further exploration. The electron-donating 7-methoxy group enhances the electron density of the indole ring, activating it towards certain reactions. chim.it Conversely, the electron-withdrawing 4-bromo and 5-fluoro groups have a deactivating effect and can serve as reactive handles for cross-coupling reactions. evitachem.com

This combination allows for a diverse range of chemical transformations:

Electrophilic Substitution: The interplay between the activating methoxy group and the deactivating halogens will direct incoming electrophiles to specific positions on the indole nucleus.

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of carbon and heteroatom substituents. Research on related 4,7-dibromo-5,6-dimethoxyindoles has highlighted their utility in creating building blocks for organic semiconductors through such functionalizations. chim.it

Nucleophilic Aromatic Substitution (SNAr): While less common for the benzene (B151609) ring of indoles, the presence of the strongly electron-withdrawing fluorine atom could potentially enable SNAr reactions under specific conditions, allowing for the introduction of nucleophiles at the C5 position.

The presence of multiple, distinct reactive sites on a single scaffold makes this compound a versatile platform for generating molecular diversity. evitachem.com

Integration of Automated Synthesis and Flow Chemistry in the Production of Substituted Indole Derivatives

The paradigm of organic synthesis is shifting towards automation and continuous flow processes, which offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of substituted indoles, including complex targets like this compound, is well-suited for these modern technologies.

Flow chemistry, in particular, provides several benefits:

Enhanced Safety: It allows for the safe handling of hazardous reagents and unstable intermediates by generating and consuming them in situ within a closed system. nih.govnih.gov

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and reproducibility. nih.gov

Scalability: Flow reactors can be run continuously for extended periods, facilitating the production of larger quantities of material compared to traditional batch processes. beilstein-journals.org

Recent studies have demonstrated the successful application of flow chemistry for the derivatization of the indole ring and the construction of the indole nucleus itself. mdpi.com For instance, a one-flow synthesis of substituted indoles was developed that suppressed undesired side reactions and significantly improved yields compared to batch conditions. nih.gov The integration of automated platforms with flow reactors will enable the rapid synthesis and screening of libraries of derivatives based on the this compound scaffold, accelerating drug discovery and materials science research.

Contribution of this compound Research to Fundamental Understanding in Organic Chemistry

Research focused on this compound is not only valuable for its potential applications but also for its contribution to the fundamental understanding of organic chemistry. The study of this molecule provides a rich platform for investigating several core concepts:

Substituent Effects: It serves as an excellent model system for dissecting the complex interplay of electronic (inductive vs. resonance) and steric effects of multiple, electronically distinct substituents on the reactivity and properties of an aromatic heterocyclic system.

Regioselectivity in Synthesis: Developing selective methods to functionalize one position in the presence of others (e.g., selective metalation or cross-coupling at C4 without affecting C5) pushes the boundaries of synthetic methodology.

Structure-Property Relationships: By systematically modifying the substituents on the this compound core and studying the resulting changes in physical and chemical properties, researchers can develop clearer structure-property relationships. This knowledge is crucial for the rational design of molecules with desired functions, such as pharmaceuticals or organic electronic materials. chim.it

The insights gained from studying this specific polysubstituted indole will undoubtedly be transferable to other complex aromatic and heterocyclic systems, thereby advancing the broader field of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.